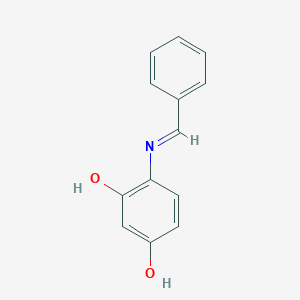
4-(Benzylideneamino)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzylideneamino)benzene-1,3-diol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylideneamino)benzene-1,3-diol typically involves the condensation reaction between 4-aminophenol and benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as acids or bases can also enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzylideneamino)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the Schiff base can lead to the formation of the corresponding amine.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-(Benzylideneamino)benzene-1,3-diol has a wide range of applications in scientific research:
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The biological activities of 4-(Benzylideneamino)benzene-1,3-diol are primarily attributed to its ability to interact with various molecular targets. The compound can chelate metal ions, which enhances its antioxidant properties. It can also interact with bacterial cell membranes, leading to increased permeability and cell death. In cancer cells, the compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial function .
Comparación Con Compuestos Similares
4-(Benzylideneamino)benzene-1,3-diol can be compared with other similar compounds such as:
Catechol (1,2-dihydroxybenzene): Known for its antioxidant properties but lacks the Schiff base functionality.
Resorcinol (1,3-dihydroxybenzene): Similar hydroxyl group arrangement but does not have the benzylideneamino group.
Hydroquinone (1,4-dihydroxybenzene): Used in skin-lightening products but differs in the position of hydroxyl groups and lacks the Schiff base structure.
The unique combination of the Schiff base and dihydroxybenzene structure in this compound contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H11NO2 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
4-(benzylideneamino)benzene-1,3-diol |
InChI |
InChI=1S/C13H11NO2/c15-11-6-7-12(13(16)8-11)14-9-10-4-2-1-3-5-10/h1-9,15-16H |
Clave InChI |
QSJGHNVISLATCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NC2=C(C=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


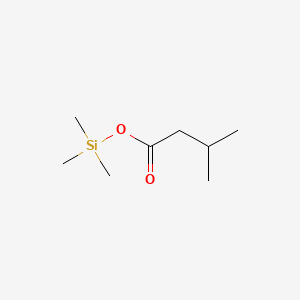

![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)
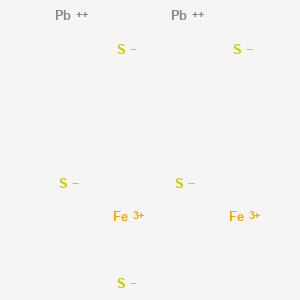
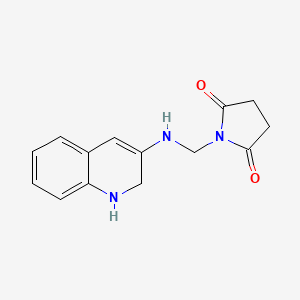
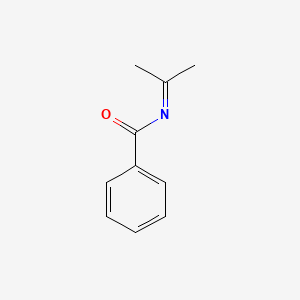
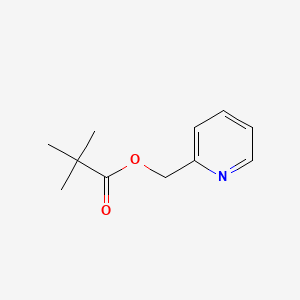
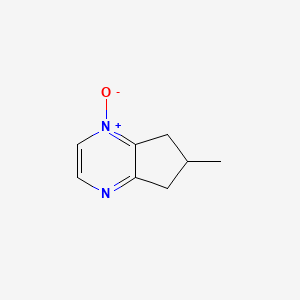

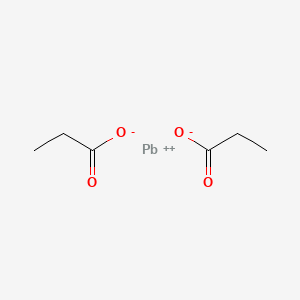

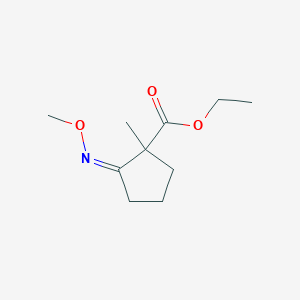

![[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)
